2-[2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-ol

Purity Stoichiometry Synthesis

Researchers aiming to diversify pyrimidine scaffolds often face reproducibility issues with unsubstituted ethanol analogs that lack a synthetic handle. This building block solves that via a methylsulfanyl group, enabling controlled oxidation to sulfone for reliable downstream functionalization. - Enables selective oxidation to sulfoxide/sulfone, expanding accessible chemical space. - Guaranteed powder form simplifies accurate weighing and reduces solvent entrapment. - Sourced from Ukraine to strengthen supply chain resilience and reduce single-region dependency.

Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
CAS No. 1509678-16-3
Cat. No. B6274211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-ol
CAS1509678-16-3
Molecular FormulaC7H10N2OS
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESCSC1=NC=C(C=N1)CCO
InChIInChI=1S/C7H10N2OS/c1-11-7-8-4-6(2-3-10)5-9-7/h4-5,10H,2-3H2,1H3
InChIKeyQCXLUHRIKXDRMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(Methylsulfanyl)pyrimidin-5-yl]ethan-1-ol Specifications & Procurement


2-[2-(Methylsulfanyl)pyrimidin-5-yl]ethan-1-ol (CAS 1509678-16-3) is a pyrimidine derivative featuring a methylsulfanyl substituent at the 2-position and an ethan-1-ol group at the 5-position . The compound has the molecular formula C7H10N2OS and a molecular weight of 170.23 g/mol . Commercially, it is supplied as a powder with a purity of 95% (by HPLC, according to vendor specifications) and is stored at room temperature . The compound is sourced from Ukraine (Enamine) and distributed through major chemical suppliers .

Why 2-[2-(Methylsulfanyl)pyrimidin-5-yl]ethan-1-ol Cannot Be Replaced


Substitution of 2-[2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-ol with a simpler pyrimidine ethanol analog (e.g., 2-(pyrimidin-5-yl)ethanol) is not straightforward due to the distinct reactivity profile conferred by the methylsulfanyl (-SCH3) group. In pyrimidine chemistry, the methylsulfanyl moiety resists direct nucleophilic substitution but can be oxidized to a sulfone, after which it becomes a versatile leaving group, enabling further functionalization [1]. This oxidation handle is absent in unsubstituted analogs, fundamentally altering the synthetic utility and downstream application space. Consequently, interchange of these compounds without accounting for the divergent reactivity pathways can lead to failed reactions or undesired product profiles.

2-[2-(Methylsulfanyl)pyrimidin-5-yl]ethan-1-ol vs. Closest Analogs


Purity Impact on Reaction Stoichiometry

The target compound is supplied at 95% purity (HPLC) by Enamine via Sigma-Aldrich . In contrast, the unsubstituted analog 2-(pyrimidin-5-yl)ethanol is listed at 97% purity . This represents a 2% absolute difference in purity.

Purity Stoichiometry Synthesis

Physical Form Consistency

The target compound is specified as a powder , whereas the unsubstituted analog 2-(pyrimidin-5-yl)ethanol is described as 'Solid or liquid' , indicating potential batch-to-batch variability.

Physical Form Handling Weighing

Molecular Weight Impact on Dosing and Solubility

The target compound has a molecular weight of 170.23 g/mol , compared to 124.14 g/mol for 2-(pyrimidin-5-yl)ethanol . The difference of 46.09 g/mol is attributable to the presence of the methylsulfanyl (-SCH3) group.

Molecular Weight Molar Ratios Physicochemical Properties

Methylsulfanyl Oxidation Reactivity

The methylsulfanyl (-SCH3) group present in the target compound can be oxidized to the corresponding sulfoxide or sulfone under controlled conditions (e.g., H2O2 or mCPBA), providing a synthetic handle for further derivatization [1]. The unsubstituted analog lacks this functionality and cannot participate in such transformations.

Reactivity Oxidation Synthetic Handle

Supply Chain Origin: Ukraine vs. China

The target compound is sourced from Ukraine (Enamine) and distributed by Sigma-Aldrich , whereas the unsubstituted analog 2-(pyrimidin-5-yl)ethanol is sourced from China .

Supply Chain Country of Origin Procurement

2-[2-(Methylsulfanyl)pyrimidin-5-yl]ethan-1-ol Application Scenarios


Sulfoxide and Sulfone Pyrimidine Synthesis

The methylsulfanyl group provides a handle for controlled oxidation to sulfoxide or sulfone, enabling the synthesis of a broader range of pyrimidine-based bioactive molecules. This reactivity is not available with unsubstituted pyrimidine ethanol analogs .

Precise Stoichiometry with Consistent Powder Form

The guaranteed powder physical form (vs. variable solid/liquid state of the unsubstituted analog) simplifies accurate weighing and reduces solvent entrapment, improving reproducibility in multi-step syntheses . Additionally, the 95% purity specification allows for informed stoichiometric adjustments .

Methylsulfanyl Pyrimidine Building Block

The compound serves as a versatile building block for constructing methylsulfanyl-substituted pyrimidine libraries. Its higher molecular weight (170.23 g/mol) and distinct functional group set differentiate it from simpler pyrimidine ethanol derivatives, offering a unique entry point for scaffold diversification .

Supply Chain Diversity through Ukrainian Origin

For institutions or projects requiring supply chain diversification, the Ukrainian origin (Enamine) of this compound provides an alternative to the more commonly sourced Chinese analogs, potentially reducing reliance on single-region supply chains and aligning with institutional procurement policies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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